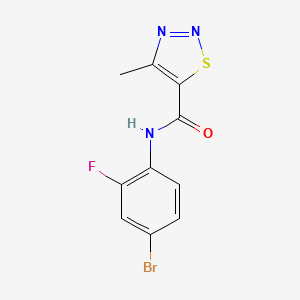
N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a methyl group on the thiadiazole ring, and a carboxamide functional group
Preparation Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions.
Introduction of the Bromine and Fluorine Atoms: The phenyl ring is functionalized with bromine and fluorine atoms through halogenation reactions.
Attachment of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Coupling Reactions: The carboxamide group can engage in coupling reactions with other functional groups, forming new compounds.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-2-bromo-benzamide: This compound has a similar structure but lacks the thiadiazole ring.
4-bromo-2-fluorobiphenyl: This compound contains a biphenyl structure instead of the thiadiazole ring.
2-{[(4-bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid: This compound has a sulfanyl group instead of the carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7BrFN3OS |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C10H7BrFN3OS/c1-5-9(17-15-14-5)10(16)13-8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,13,16) |
InChI Key |
SABHFPMEHBRZCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11015923.png)
![4-Methyl-2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL)oxy]propanoyl}amino)pentanoic acid](/img/structure/B11015931.png)
![3-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one](/img/structure/B11015937.png)
![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11015938.png)
![(2E)-N-[4-(acetylamino)phenyl]-2,3-diphenylprop-2-enamide](/img/structure/B11015945.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B11015953.png)
![(2E)-N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11015963.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11015972.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide](/img/structure/B11015976.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11015979.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B11015987.png)
![1-(3-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B11015992.png)

![2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B11016013.png)
